REACTION_CXSMILES
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[C:1]([OH:4])(=[O:3])[CH3:2].[CH2:5]([S:7]([C:10]1[CH:11]=[C:12]([C:16]2[CH:24]=[C:23](C(F)(F)F)[C:22](C)=[C:21]3[C:17]=2[C:18]2[CH:33]=[C:32]([CH3:34])[CH:31]=[N:30][C:19]=2[NH:20]3)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8])[CH3:6]>OS(O)(=O)=O>[CH2:5]([S:7]([C:10]1[CH:11]=[C:12]([C:16]2[CH:24]=[C:2]([C:1]([OH:4])=[O:3])[C:22]([CH3:23])=[C:21]3[C:17]=2[C:18]2[CH:33]=[C:32]([CH3:34])[CH:31]=[N:30][C:19]=2[NH:20]3)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8])[CH3:6] |f:0.1|
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Name
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5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-7-(trifluoromethyl)-9H-pyrido[2,3-b]indole acetate
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Quantity
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3.6 g
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Type
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reactant
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Smiles
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C(C)(=O)O.C(C)S(=O)(=O)C=1C=C(C=CC1)C1=C2C3=C(NC2=C(C(=C1)C(F)(F)F)C)N=CC(=C3)C
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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ADDITION
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Details
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poured over ice affording a white precipitate
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Type
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WASH
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Details
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rinsed with H2O (3×30 mL)
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Type
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CUSTOM
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Details
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dried in vacuo to 3.2 g (quant.)
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Name
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|
Type
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product
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Smiles
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C(C)S(=O)(=O)C=1C=C(C=CC1)C1=C2C3=C(NC2=C(C(=C1)C(=O)O)C)N=CC(=C3)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |